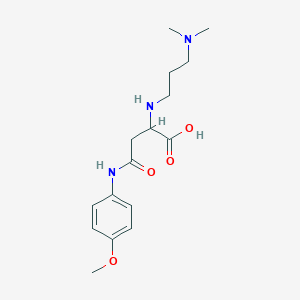

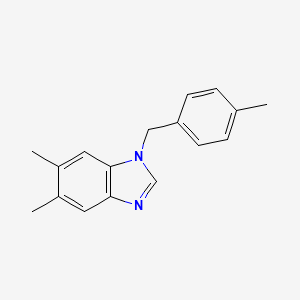

![molecular formula C13H21N3O3S B2629316 4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034247-53-3](/img/structure/B2629316.png)

4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and various functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the functional groups attached to the ring .科学的研究の応用

Antimicrobial Evaluation

The compound has been studied for its potential in antimicrobial applications. Fadda et al. (2016) described the synthesis of sulfonate derivatives containing butane-1-sulfonyl groups, which showed high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Synthetic Methodologies

Benetti et al. (2002) explored the synthesis of 2,5-disubstituted pyrroles and pyrrolidines using compounds including 4-(3-Pyrrolyl)butane-sulfonate, a structurally similar compound, demonstrating the compound's utility in the synthesis of heterocyclic compounds (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).

Electropolymerization Studies

Hwang et al. (1997) conducted studies on electropolymerization of pyrrole and poly(4-(3-Pyrrolyl)butane-sulfonate) films, which is relevant for applications in conductive polymer technology (Hwang, Shieh, Chieh, Liaw, & Li, 1997).

Nonlinear Optical Analysis

Antony et al. (2019) synthesized a π-conjugated organic material based on a methyl pyridinium compound of 4-(4-(4-(dimethylamino) phenyl)buta-1,3-dienyl)-1-methylpyridinium p-styrenesulfonate hydrate, demonstrating its application in nonlinear optical analysis (Antony, Sundaram, Ramaclus, Inglebert, Raj, Dominique, Hegde, Vinitha, & Sagayaraj, 2019).

Catalytic Activity in Alkylation Reactions

Elavarasan et al. (2011) studied the use of sulfonic acid functional ionic liquids with butane-sultone for catalytic activity in alkylation reactions, highlighting the compound's role in facilitating chemical reactions (Elavarasan, Kondamudi, & Upadhyayula, 2011).

Structural Studies in Medicinal Chemistry

Duan et al. (2019) reported the structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones, which are selective, orally active inverse agonists, indicating the compound's significance in medicinal chemistry (Duan, Lu, Jiang, Stachura, Weigelt, Sack, Khan, Ruzanov, Galella, Wu, Yarde, Shen, Shuster, Borowski, Xie, Zhang, Vanteru, Gupta, Mathur, Zhao, Foster, Salter-Cid, Carter, & Dhar, 2019).

Spin-Crossover and Phase Changes in Inorganic Chemistry

Cook et al. (2015) investigated the iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands, showing the compound's role in studying spin-crossover and crystallographic phase changes (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

作用機序

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability. These properties can be affected by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The compound’s action could result in various molecular and cellular effects, depending on its specific targets and the biochemical pathways it affects. These effects could be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

将来の方向性

特性

IUPAC Name |

4-(1-butylsulfonylpyrrolidin-3-yl)oxy-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-3-4-9-20(17,18)16-8-6-12(10-16)19-13-5-7-14-11(2)15-13/h5,7,12H,3-4,6,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIRHIAHULIXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(C1)OC2=NC(=NC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

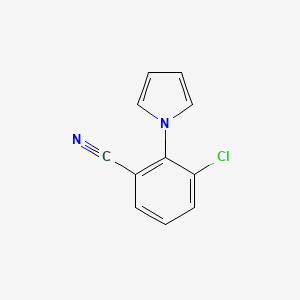

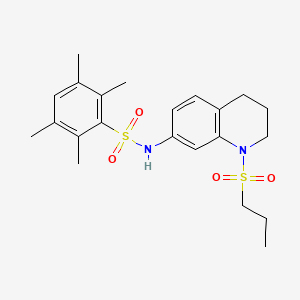

![2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile](/img/structure/B2629241.png)

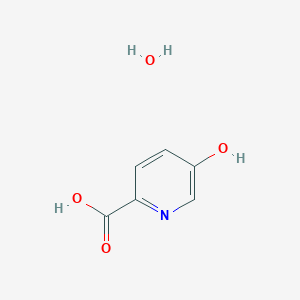

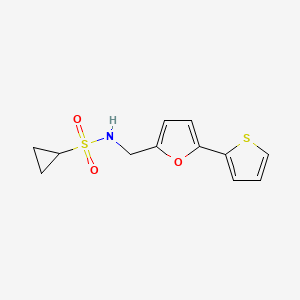

![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-pyridinyl)piperazine](/img/structure/B2629242.png)

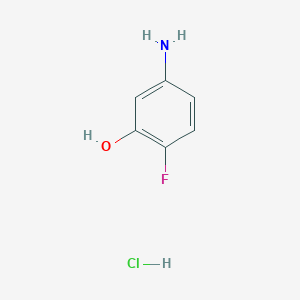

![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2629243.png)

![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2629247.png)

![Spiro[2.2]pentane-1-carbaldehyde](/img/structure/B2629254.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2629256.png)